(2-((2,6-Dichlorophenyl)amino)phenyl)methanol
Overview
Description
“(2-((2,6-Dichlorophenyl)amino)phenyl)methanol” is also known as Diclofenac Impurity C . It is a pharmaceutical impurity standard used in clinical testing . The empirical formula is C13H11Cl2NO .
Molecular Structure Analysis
The molecular structure of “(2-((2,6-Dichlorophenyl)amino)phenyl)methanol” is represented by the empirical formula C13H11Cl2NO . The molecular weight is 268.14 .Physical And Chemical Properties Analysis
“(2-((2,6-Dichlorophenyl)amino)phenyl)methanol” is an off-white solid . It has a molecular weight of 268.14 and its empirical formula is C13H11Cl2NO .Scientific Research Applications
Pharmaceutical Applications :
- Optimization of Physico-Chemical Properties : The association of DCF-Na (a salt form of the compound) with beta-cyclodextrin in therapeutic formulas contributes to the optimization of physico-chemical and pharmaceutical properties of the parent drug (Bratu et al., 1998).
- Synthesis of Antimicrobial Agents : Various derivatives of the compound have been synthesized and evaluated for antimicrobial activity, demonstrating moderate to promising results against bacterial and fungal strains (Sah et al., 2014).
- Antihypertensive Properties : Certain derivatives exhibit potent oral antihypertensive activity in animal models, along with sedative effects (Tilley et al., 1980).
Organic Synthesis and Material Science :
- Catalytic Reactions : In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using derivatives of the compound yields products with high selectivity and good yields, demonstrating its utility in complex organic syntheses (Reddy et al., 2012).
- Protecting Group for Carboxylic Acids : Esters of the compound serve as a stable protecting group for carboxylic acids, resistant to various chemicals but conveniently deprotected under certain conditions (Kurosu et al., 2007).
- Spectral Studies : The electronic spectra of derivatives, particularly in different solvents, have been studied to understand the effects of substituents on solvatochromic behavior and electron distribution (Tetteh et al., 2018).
Other Applications :
- Novel Synthesis Methods : Innovative synthesis methods using the compound, such as palladium-catalyzed C-H halogenation, have been developed, providing milder reaction conditions and higher yields (Sun et al., 2014).
properties
IUPAC Name |
[2-(2,6-dichloroanilino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGAAAKRFLWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181677 | |
Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
CAS RN |
27204-57-5 | |
Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027204575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15K6R858V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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